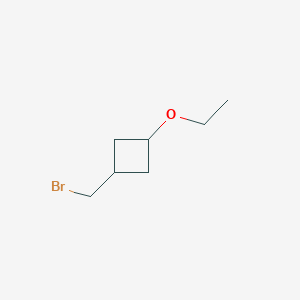

1-(Bromomethyl)-3-ethoxycyclobutane

Vue d'ensemble

Description

Bromomethyl compounds are generally used as alkylating agents in various chemical reactions . They are often involved in the synthesis of larger, more complex molecules .

Synthesis Analysis

The synthesis of brominated compounds can involve different strategies. For instance, bromination of cyclohexadienes can lead to various brominated products . These methods could potentially be adapted for the synthesis of "1-(Bromomethyl)-3-ethoxycyclobutane" .Molecular Structure Analysis

The molecular structure of brominated compounds has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography .Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted cyclohexanes, such as tris (bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers.Applications De Recherche Scientifique

Chemical Synthesis and Structural Studies

- 1-(Bromomethyl)-3-ethoxycyclobutane is a key component in chemical synthesis. It has been used in the synthesis of various cyclobutane derivatives through dehydrobromination, a process that involves the elimination of hydrogen bromide (Razin et al., 2003). Additionally, it is utilized in creating functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives, showcasing its versatility in organic chemistry (Yao & Shi, 2007).

Catalysis and Cycloaddition Reactions

- In catalysis, 1-(Bromomethyl)-3-ethoxycyclobutane is instrumental in facilitating cycloaddition reactions. Studies have demonstrated its effectiveness in formal [4+2] cycloaddition reactions with silyl enol ethers, leading to the formation of cyclohexanone derivatives (Matsuo, Negishi, & Ishibashi, 2009). This application is crucial in the synthesis of complex organic compounds.

X-Ray Crystallography and Molecular Structure

- X-ray crystallography has been used to determine the molecular structure of derivatives of 1-(Bromomethyl)-3-ethoxycyclobutane. This is evident in studies involving the interaction of methyl 1-bromocyclobutanecarboxylate with other compounds, illustrating the compound's structural characteristics and potential for creating diverse chemical entities (Kirillov, Nikiforova, & Dmitriev, 2015).

Novel Synthetic Strategies

- Research has also focused on developing novel synthetic strategies using 1-(Bromomethyl)-3-ethoxycyclobutane. For example, the synthesis of boronated aminocyclobutanecarboxylic acid, a potential therapy agent, involves the use of 3-(bromomethyl)cyclobutanone ketal, highlighting innovative approaches in synthesizing therapeutic compounds (Kabalka & Yao, 2004).

Antioxidant Properties and Marine Biology

- In marine biology, studies have identified compounds structurally similar to 1-(Bromomethyl)-3-ethoxycyclobutane with antioxidant properties. For instance, research on the marine red alga Rhodomela confervoides revealed bromophenols with significant scavenging activity, demonstrating the potential of related compounds in pharmaceutical and food applications (Li et al., 2012).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(bromomethyl)-3-ethoxycyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-2-9-7-3-6(4-7)5-8/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVLJDYHZZEPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-3-ethoxycyclobutane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1449461.png)

![2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1449463.png)

iodonium p-toluenesulfonate](/img/structure/B1449472.png)

![4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1449482.png)